molecular formula C6H12N2O B3038173 5,5-二甲基哌嗪-2-酮 CAS No. 78551-33-4

5,5-二甲基哌嗪-2-酮

货号 B3038173
CAS 编号: 78551-33-4
分子量: 128.17 g/mol
InChI 键: PXOYURQBVLPPOI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,5-Dimethylpiperazin-2-one is a cyclic compound with the chemical formula C6H12N2O . It is a powder in its physical form .


Synthesis Analysis

Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular weight of 5,5-Dimethylpiperazin-2-one is 128.17 . The IUPAC name is 5,5-dimethyl-2-piperazinone and the Inchi Code is 1S/C6H12N2O/c1-6(2)4-7-5(9)3-8-6/h8H,3-4H2,1-2H3(H,7,9) .


Chemical Reactions Analysis

The key step in the synthesis of 2-substituted chiral piperazines includes aza-Michael addition between diamine and the in situ generated sulfonium salt .


Physical And Chemical Properties Analysis

5,5-Dimethylpiperazin-2-one is a powder in its physical form . The storage temperature is 4 degrees Celsius .

科学研究应用

CCR1拮抗剂用于炎症性疾病

5,5-二甲基哌嗪-2-酮衍生物已被确定为CCR1拮抗剂,可用于治疗炎症性疾病。这些衍生物表现出良好的受体亲和力和药代动力学特性,优于相关化合物(Norman, 2006)

医疗植入物应用

哌嗪共聚物,包括衍生自5,5-二甲基哌嗪-2-酮的哌嗪共聚物,在医疗植入物中具有潜在应用。具体而言,由于其热稳定性、抗紫外线辐射性和与血液凝固的相容性,它们在角膜置换中显示出前景(Bruck, 1969)

δ-阿片受体配体

已经开发出一种有效的合成方法来合成(-)-1-烯丙基-(2S,5R)-二甲基哌嗪,这是合成δ-阿片受体配体的显着中间体。该化合物衍生自反式-2,5-二甲基哌嗪,展示了其在药学中的相关性(Janetka等人,2003)

晶体结构分析

反式-2,5-二甲基哌嗪的晶体结构与5,5-二甲基哌嗪-2-酮密切相关,已使用X射线方法确定。这种结构分析对于理解其化学性质和潜在应用至关重要(Okamoto等人,1982)

抗菌活性

壳聚糖的甲基哌嗪和二甲基哌嗪衍生物,包括5,5-二甲基哌嗪-2-酮类似物,表现出抗菌活性。这些化合物对各种pH值的细菌特别有效,表明它们在抗菌应用中的潜力(Másson等人,2008)

雄激素受体拮抗剂

2,5-二甲基哌嗪衍生物已被确定为有效的雄激素受体拮抗剂。这些化合物,包括5,5-二甲基哌嗪-2-酮的变体,由于其强大的抗雄激素活性,在治疗前列腺癌中显示出前景(Kinoyama等人,2005)

生物活性二酮哌嗪

5,5-二甲基哌嗪-2-酮与二酮哌嗪(DKPs)密切相关,后者已显示出广泛的生物活性特性和在药物发现中的潜力。DKPs的结构多样性和药用应用强调了5,5-二甲基哌嗪-2-酮等化合物在药物研究中的重要性(Wang等人,2013)

作用机制

While specific information on the mechanism of action of 5,5-Dimethylpiperazin-2-one was not found, it’s worth noting that piperazine derivatives show a wide range of biological and pharmaceutical activity .

安全和危害

The safety information for 5,5-Dimethylpiperazin-2-one includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

未来方向

While specific future directions for 5,5-Dimethylpiperazin-2-one were not found, it’s worth noting that piperazine derivatives are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . This suggests that 5,5-Dimethylpiperazin-2-one could potentially have applications in the development of new pharmaceuticals.

属性

IUPAC Name

5,5-dimethylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-6(2)4-7-5(9)3-8-6/h8H,3-4H2,1-2H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOYURQBVLPPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)CN1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethylpiperazin-2-one

CAS RN

78551-33-4
Record name 5,5-dimethylpiperazin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Following the general procedure of Example 4 and making non-critical variations, but substituting ethyl chloroacetate (VI) for methyl 2-bromo-4-methylpentanoate (V) and 1,2-diamino-2-methylpropane (VI) for ethylenediamine (VII) there are obtained 5,5-dimethylpiperazinone and 6,6-dimethylpiperazinone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of ethyl 2-(1-amino-2-methylpropan-2-ylamino)acetate (0.8 g, 4.7 mmol) in DMF (20 mL) was stirred at reflux for 1 h. After it was cooled to room temperature, the mixture was concentrated to give the crude product, which was directly used for the next step. MS (ESI): 129 (MH+).
Name
ethyl 2-(1-amino-2-methylpropan-2-ylamino)acetate
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-Dimethylpiperazin-2-one
Reactant of Route 2
5,5-Dimethylpiperazin-2-one
Reactant of Route 3
5,5-Dimethylpiperazin-2-one
Reactant of Route 4
5,5-Dimethylpiperazin-2-one
Reactant of Route 5
5,5-Dimethylpiperazin-2-one
Reactant of Route 6
5,5-Dimethylpiperazin-2-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。